molecular formula C29H31N3O3 B7752673 N-benzyl-4-((4-benzylpiperazin-1-yl)methyl)-5-hydroxy-2-methylbenzofuran-3-carboxamide

N-benzyl-4-((4-benzylpiperazin-1-yl)methyl)-5-hydroxy-2-methylbenzofuran-3-carboxamide

Cat. No.: B7752673
M. Wt: 469.6 g/mol
InChI Key: OVGLKHRPXHCRMD-UHFFFAOYSA-N
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Description

N-benzyl-4-((4-benzylpiperazin-1-yl)methyl)-5-hydroxy-2-methylbenzofuran-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzofuran core, a piperazine ring, and multiple functional groups that contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-((4-benzylpiperazin-1-yl)methyl)-5-hydroxy-2-methylbenzofuran-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzofuran Core: This step involves the cyclization of a suitable precursor to form the benzofuran ring.

    Introduction of the Hydroxy and Carboxamide Groups: Functionalization of the benzofuran core to introduce the hydroxy and carboxamide groups.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Benzylation: The final step involves the benzylation of the piperazine nitrogen and the benzofuran core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-((4-benzylpiperazin-1-yl)methyl)-5-hydroxy-2-methylbenzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxamide group can produce an amine.

Scientific Research Applications

N-benzyl-4-((4-benzylpiperazin-1-yl)methyl)-5-hydroxy-2-methylbenzofuran-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-((4-benzylpiperazin-1-yl)methyl)-5-hydroxy-2-methylbenzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide: Shares a similar piperazine and benzyl structure but differs in the functional groups attached to the benzofuran core.

    N-benzyl-4-(4-benzylpiperazin-1-yl)benzamide: Lacks the hydroxy and carboxamide groups present in the target compound.

Uniqueness

N-benzyl-4-((4-benzylpiperazin-1-yl)methyl)-5-hydroxy-2-methylbenzofuran-3-carboxamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-benzyl-4-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-21-27(29(34)30-18-22-8-4-2-5-9-22)28-24(25(33)12-13-26(28)35-21)20-32-16-14-31(15-17-32)19-23-10-6-3-7-11-23/h2-13,33H,14-20H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGLKHRPXHCRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2CN3CCN(CC3)CC4=CC=CC=C4)O)C(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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